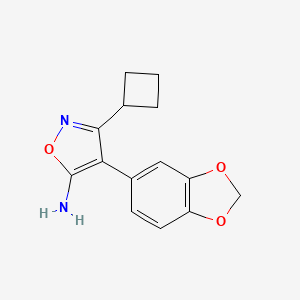

Ácido 5-etil-1-(2-etilfenil)-1H-1,2,3-triazol-4-carboxílico

Descripción general

Descripción

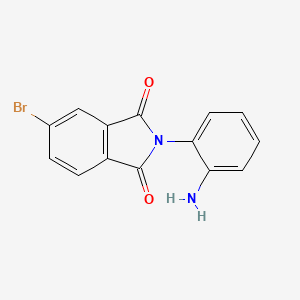

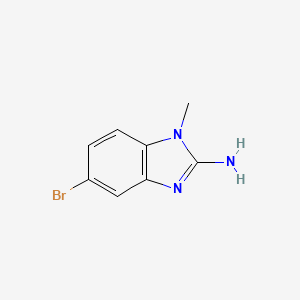

The compound “5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the ethyl groups and the phenyl ring suggest that this compound could have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry. This is a type of chemical reaction that involves the reaction of azides with alkynes to form a triazole ring . The ethyl and phenyl groups would likely be introduced in subsequent steps.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxylic acid group. The ethyl groups and the phenyl ring would be attached to specific carbon atoms in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. These functional groups are often involved in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole ring, the carboxylic acid group, and the ethyl and phenyl groups would all contribute to its properties .Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados de triazol han sido reconocidos por sus potentes propiedades antivirales. La presencia estructural del anillo de triazol en los compuestos puede ser crucial para inhibir la replicación viral. Por ejemplo, ciertos derivados de indol, que comparten una naturaleza heterocíclica similar a los triazoles, han mostrado una actividad significativa contra el virus de la influenza A y el virus Coxsackie B4 . Por analogía, el compuesto en cuestión podría sintetizarse y probarse su eficacia contra una gama de virus de ARN y ADN, lo que podría contribuir al desarrollo de nuevos medicamentos antivirales.

Mecanismo De Acción

Target of Action

The compound is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. They are often used in medicinal chemistry due to their ability to bind to various biological targets .

Biochemical Pathways

Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many triazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with biochemical pathways related to these processes .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the known activities of other triazole derivatives, potential effects could include inhibition of viral replication, reduction of inflammation, or interference with cancer cell proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-1-(2-ethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-9-7-5-6-8-11(9)16-10(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPMEUCUFGJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)